endo-BCN-PEG6-t-butyl ester
Overview
Description
endo-BCN-PEG6-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Scientific Research Applications
1. Application in Polymeric Nanocapsules
Polymeric nanocapsules have been developed using butylcyanoacrylate (BCA) with polyethylene glycol (PEG) as an initiator. These nanocapsules, which can encapsulate hydrophobic agents such as paclitaxel, show enhanced biocompatibility and reduced cytotoxicity due to the PEG coating. This makes them effective carriers for hydrophobic agents in drug delivery systems (Zhang et al., 2008).
2. Application in Block Copolymer Synthesis
Block copolymers have been synthesized using a macro-initiator approach that involves the transformation of poly(ethylene glycol) (PEG) esters into polymers with tert-butylperoxycarbonyl end groups. These copolymers, upon thermal-induced polymerization, form ABCBA block copolymers that are useful in various applications, including drug delivery systems (Hazer et al., 1989).
3. Application in Enzymatic Hydrolysis Studies
The hydrolysis of the end ester group in polyethylene glycol (PEG) esters has been investigated, revealing insights into the enzymatic and nonenzymatic hydrolysis mechanisms. This research provides valuable information for understanding the stability and degradation of PEG-based polymers in various biological and environmental contexts (Ouchi & Azuma, 1984).
4. Application in Thermal/Oxidative Degradation and Stabilization
Studies on the thermal degradation and stabilization of polyethylene glycol (PEG) have led to the development of PEG as a potential material for thermal energy storage. The incorporation of antioxidants like MBMTBP has shown efficacy in suppressing thermal degradation, which is crucial for the stability and longevity of PEG-based materials (Han et al., 1997).
5. Application in Bioconjugation Techniques
Tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) block copolymer films have been used for local thermal activation and area-selective surface chemical modification. This technique is useful in bioconjugation processes, allowing for controlled and precise modification of polymer surfaces for various biomedical applications (Duvigneau et al., 2008).
properties
Molecular Formula |
C30H51NO10 |
---|---|
Molecular Weight |
585.74 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33)/t25-,26+,27? |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
endo-BCN-PEG6-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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